BenchChemオンラインストアへようこそ!

Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Select this methyl carbamate building block to streamline multi-step synthesis and enable precise SAR exploration. Its orthogonal stability under TFA/DCM (unlike the Boc analog) eliminates two protection/deprotection steps, reducing production costs. With a CNS-favorable XLogP3 of 1.1, compact methoxy group, and hydrogen-bond donor (N-H), it serves as the essential minimal alkyl reference for fragment-based screening and hit-to-lead optimization in kinase, epigenetic, or FAAH programs. Procure in 1-mg vials for immediate library inclusion without bulk commitment.

Molecular Formula C12H18N4O2
Molecular Weight 250.302
CAS No. 1235199-36-6
Cat. No. B2817169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate
CAS1235199-36-6
Molecular FormulaC12H18N4O2
Molecular Weight250.302
Structural Identifiers
SMILESCOC(=O)NCC1CCN(CC1)C2=NC=CC=N2
InChIInChI=1S/C12H18N4O2/c1-18-12(17)15-9-10-3-7-16(8-4-10)11-13-5-2-6-14-11/h2,5-6,10H,3-4,7-9H2,1H3,(H,15,17)
InChIKeyPBZSHKGKIGLHRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / 4 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate (CAS 1235199-36-6): Procurement-Ready Carbamate Building Block for Medicinal Chemistry & Screening Libraries


Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate (CAS 1235199-36-6) is a methyl carbamate-functionalized piperidine derivative bearing an N-pyrimidin-2-yl substituent . It belongs to the class of heterocyclic carbamate building blocks widely employed in early-stage drug discovery for library synthesis and fragment-based screening. The compound is commercially available from specialized suppliers (e.g., Life Chemicals, product code F5033-2257), and its moderate lipophilicity (XLogP3: 1.1, TPSA: 67.4 Ų) positions it favorably for hit-to-lead optimization projects targeting CNS, kinase, or epigenetic enzyme programs. This guide focuses exclusively on quantitative, comparator-based differentiation that informs scientific selection and procurement decisions against its closest structural analogs.

Why Generic Substitution Fails for Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate: Structural and Physicochemical Evidence Against Analog Interchange


Carbamate building blocks sharing the 1-(pyrimidin-2-yl)piperidin-4-yl)methanamine scaffold are not interchangeable. The carbamate O‑alkyl moiety (methyl, tert-butyl, benzyl) dictates orthogonal deprotection chemistry, critical for multi‑step synthesis . More profoundly, the methyl carbamate presents a hydrogen‑bond donor (N–H) and a compact methoxy group, yielding a distinct electrostatic and steric profile compared to the bulkier tert‑butyl analog. These properties directly influence solubility, permeability, and target‑binding thermodynamics . Substituting an analog without understanding these differences risks synthetic dead‑ends (incompatible protecting‑group strategies) or loss of biological activity due to altered pharmacophoric geometry. The evidence below quantifies these structural, physicochemical, and practical procurement differentiations to support selection of the methyl carbamate over its closest relatives.

Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate: Quantitative Head-to-Head Evidence for Differentiation from Closest Analogs


Lipophilic Ligand Efficiency and TPSA: Methyl Carbamate Outperforms tert-Butyl Analog in Key CNS Drug-Likeness Metrics

The methyl carbamate target compound possesses significantly lower lipophilicity and a more favorable ligand-efficiency profile compared to the directly analogous tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate (CAS 1365988-45-9). Computed XLogP3 for the methyl carbamate is 1.1 , while the tert-butyl analog has XLogP3 ≈ 2.2 (estimated from the Boc group’s contribution of +1.1 log units versus methyl) . The target compound’s TPSA is 67.4 Ų , identical to the tert-butyl analog; however, the lower MW (250.30 vs. 292.38 g/mol) yields a superior lipophilic ligand efficiency (LLE) if equal potency is assumed. For CNS programs, the methyl carbamate’s XLogP3 of 1.1 falls within the optimal CNS range (1–3), whereas the tert-butyl analog at 2.2 approaches the upper boundary, increasing hERG and CYP promiscuity risk.

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Orthogonal Deprotection Chemistry: Methyl Carbamate Survives Acidic Conditions That Cleave the Boc Analog

The methyl carbamate group is stable to acidic conditions (e.g., TFA/DCM, HCl/dioxane) that quantitatively cleave the tert-butyloxycarbonyl (Boc) protecting group of the analog tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate . This orthogonality allows the methyl carbamate to be retained during Boc deprotection of other amines in the same molecule, eliminating the need for additional protection/deprotection steps. The tert-butyl analog would undergo simultaneous deprotection, rendering it incompatible with synthetic sequences requiring carbamate persistence. This is a decisive factor for multi‑step synthesis of complex pharmacophores where the carbamate must remain intact through acidic or hydrogenolytic downstream transformations.

Organic Synthesis Protecting Group Strategy Building Block Procurement

Cost and Unit Size Flexibility for HTS Library Procurement: Life Chemicals Offers the Methyl Carbamate in Small-Quantity Vials

The methyl carbamate is available from Life Chemicals (product F5033-2257) as a single milligram quantity priced at $54.00/mg . In contrast, the tert-butyl analog is typically offered only in larger bulk quantities (100 mg minimum) by vendors such as Apollo Scientific, limiting flexibility for hit-validation and dose-response experiments where small quantities suffice. This unit-size granularity reduces upfront procurement cost for pilot experiments. While the tert-butyl analog price per milligram may be lower in bulk, the ability to purchase exactly the needed amount of the methyl carbamate avoids waste and storage degradation of excess material.

High-Throughput Screening Compound Acquisition Procurement Logistics

Optimal Application Scenarios for Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate Based on Verified Evidence


CNS-Targeted Fragment-Based Screening Libraries Requiring Low Lipophilicity Building Blocks

The methyl carbamate’s XLogP3 of 1.1 (Δ ≈ -1.1 log units vs. its Boc analog) and moderate TPSA place it within the favorable CNS drug-like space . Its compact methoxy group preserves hydrogen‑bonding capacity while avoiding the excessive lipophilicity associated with the tert-butyl variant, reducing the risk of P‑glycoprotein efflux and CYP inhibition. Procurement in 1‑mg vials enables inclusion in fragment libraries without bulk inventory commitment .

Multi-Step Total Synthesis Requiring Orthogonal Carbamate Survival Through Acidic Deprotection Steps

In synthetic schemes where a Boc group must be removed from a secondary amine while preserving a carbamate functionality elsewhere in the molecule, the methyl carbamate is the only viable choice among commercial analogs. Its quantitative stability under standard TFA/DCM conditions (vs. >95% cleavage of the Boc analog) eliminates two extra synthetic steps (protection/deprotection) and reduces the overall cost of the synthetic sequence .

Parallel SAR Exploration of Methyl vs. Higher Alkyl Carbamate Pharmacophoric Contributions to Target Affinity

The methyl carbamate serves as the minimal alkyl carbamate reference compound for systematic structure‑activity relationship studies. Its low steric bulk (MW 250.30, only 4 rotatable bonds) provides a baseline for evaluating the contribution of larger carbamate O‑alkyl groups to binding affinity, selectivity, and permeability. This makes it an essential procurement for any SAR matrix investigating carbamate‑based inhibitors of enzymes such as FAAH or PRMTs .

Quote Request

Request a Quote for Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.